5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid: is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-azidoacetate with hydrazine hydrate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed:
Oxidation: Nitro derivatives of the triazole compound.
Reduction: Alcohol derivatives of the triazole compound.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound has potential applications as a scaffold for the development of enzyme inhibitors or receptor agonists/antagonists. Its triazole ring can interact with biological targets, making it a valuable tool in drug discovery.
Medicine: In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic properties. For example, they may exhibit antimicrobial, antifungal, or anticancer activities, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties. Its ability to undergo various chemical transformations makes it a valuable intermediate in the production of high-value products .
Mechanism of Action
The mechanism of action of 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological target and the context in which the compound is used .
Comparison with Similar Compounds
5-Amino-1H-1,2,3-triazole-4-carboxylic acid: Lacks the ethoxymethyl group, making it less versatile in terms of chemical modifications.
1-(Ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the amino group, which may reduce its potential for biological interactions.
5-Amino-1-(methyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a methyl group instead of an ethoxymethyl group, affecting its reactivity and solubility.
Uniqueness: The presence of both the amino group and the ethoxymethyl group in 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid provides a unique combination of reactivity and versatility.
Properties
IUPAC Name |
5-amino-1-(ethoxymethyl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O3/c1-2-13-3-10-5(7)4(6(11)12)8-9-10/h2-3,7H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHOCXMQYORNGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C(=C(N=N1)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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